molecular formula C13H19N7O2 B3978969 6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3978969
M. Wt: 305.34 g/mol
InChI Key: VNUBMMDEYJDSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a pyridazine ring with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-ethoxypyridazine with diethylamine and a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(6-Ethoxy-3-pyridazinyl)oxy]-N’-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
  • **N1-(6-ethoxypyridazin

Properties

IUPAC Name

6-(6-ethoxypyridazin-3-yl)oxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-4-14-11-16-12(15-5-2)18-13(17-11)22-10-8-7-9(19-20-10)21-6-3/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUBMMDEYJDSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
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6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-N2,N4-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

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